molecular formula C14H13NO4 B1417473 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 117034-63-6

3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No. B1417473
M. Wt: 259.26 g/mol
InChI Key: GBZYSFGDZWJCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound with the molecular formula C14H13NO41. It has a molecular weight of 259.26 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione. However, quinaz


Scientific Research Applications

Synthesis and Bioactivity

3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is involved in various synthetic pathways. It has been used in the synthesis of bioactive compounds, like fungicidal and anticancer agents. For instance, its derivatives, 3-(bismethylthio)methylene-5,6-dihydro-6-methyl-2H-pyran-2,4-diones, show promise in these fields (Wang You-ming, 2007).

Fluorescence Probes and Molecular Structures

This compound is also crucial in the creation of fluorescence probes and understanding molecular structures. Syntheses involving similar compounds have led to the development of fluorescence probes for biological pathways. These probes are important for tracing complex biological processes and for research in molecular biology (A. Prior et al., 2014). Additionally, the study of its structural aspects, such as tautomerism, has deepened understanding in crystallography and molecular design (G. Xiao et al., 1993).

Chemical Synthesis and Cyclization

In chemical synthesis, this compound is involved in the formation of complex cyclic structures, which are fundamental in organic chemistry and medicinal chemistry research. Its involvement in cyclization reactions has been crucial in forming new chemical entities, which can have various applications ranging from materials science to drug discovery (V. Lu̅sis et al., 1988).

Hetero-Diels-Alder Reactions

This chemical also plays a significant role in Hetero-Diels-Alder reactions, a type of organic chemical reaction that is fundamental to the synthesis of complex organic compounds. Such reactions are integral in the synthesis of various pharmacologically active compounds (K. Bogdanowicz-Szwed et al., 2001).

Macrocyclic Ligands and Fungicidal Activity

The compound's derivatives are used in the synthesis of macrocyclic ligands, which have applications in coordination chemistry and catalysis (M. Cindrić et al., 2005). Additionally, its anilinomethylene derivatives exhibit fungicidal activity, demonstrating its potential in agricultural chemistry (Wang You, 1999).

properties

IUPAC Name

4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-7-13(16)12(14(17)19-9)8-15-10-3-5-11(18-2)6-4-10/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZYSFGDZWJCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
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3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Reactant of Route 3
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3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Reactant of Route 4
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

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